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A definitive body of evidence from clinical and in vitro studies validates the activity of Adefovir
Dipivoxil in patients with chronic hepatitis B who have developed resistance to lamivudine

therapy. Adefovir Dipivoxil, as a monotherapy or in combination with lamivudine, has been

shown to significantly reduce viral replication and improve liver biochemistry in this patient

population.

Adefovir Dipivoxil is an orally administered nucleotide analog prodrug of adefovir. Following

conversion to its active diphosphate form, it acts as a potent inhibitor of the hepatitis B virus

(HBV) DNA polymerase (reverse transcriptase), an enzyme critical for viral replication. Its

mechanism of action, which involves chain termination of viral DNA synthesis, makes it an

effective therapeutic option when lamivudine resistance emerges.

Comparative Efficacy of Adefovir Dipivoxil
Clinical trials have consistently demonstrated the superiority of Adefovir Dipivoxil-based

regimens over continued lamivudine monotherapy in patients with lamivudine-resistant HBV.

Key virological and biochemical endpoints from pivotal studies are summarized below.

Virological and Biochemical Response to Adefovir
Dipivoxil
Data from a randomized controlled trial show that after 48 weeks of treatment, patients

receiving Adefovir Dipivoxil, either as monotherapy or in combination with lamivudine,

experienced a significant reduction in serum HBV DNA levels compared to those who
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continued on lamivudine alone. Furthermore, a greater proportion of patients in the Adefovir
Dipivoxil arms achieved normalization of alanine aminotransferase (ALT) levels, a key

indicator of liver inflammation.

Treatment Group
Median Change in HBV
DNA from Baseline (log10
copies/mL) at Week 48

ALT Normalization at Week
48

Adefovir Dipivoxil 10 mg -4.04 47%

Adefovir Dipivoxil 10 mg +

Lamivudine 100 mg
-3.59 53%

Lamivudine 100 mg 0.0 5%

Comparison with Other Antiviral Agents
Subsequent studies have compared the efficacy of Adefovir Dipivoxil with other antiviral

agents, such as Tenofovir Disoproxil Fumarate (TDF), in the context of lamivudine-resistant

HBV. While both have shown efficacy, some studies suggest that Tenofovir may lead to a more

profound and rapid viral load reduction.

Treatment Group
Patients with HBV DNA < 10^5 copies/mL
at Week 48

Adefovir Dipivoxil 44%

Tenofovir Disoproxil Fumarate 100%

In Vitro Activity Against Lamivudine-Resistant HBV
Mutants
The clinical efficacy of Adefovir Dipivoxil is supported by in vitro studies demonstrating its

activity against common lamivudine-resistant HBV variants. The rtM204V/I mutations in the

HBV polymerase gene are the primary cause of lamivudine resistance. In vitro susceptibility

assays have shown that while these mutations confer high-level resistance to lamivudine, they

only result in a minor decrease in susceptibility to adefovir.
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HBV Strain Adefovir IC50 (µM) Lamivudine IC50 (µM)

Wild-Type 0.07 0.006

rtL180M + rtM204V 0.2 >100

This differential susceptibility profile provides the molecular basis for the clinical utility of

Adefovir Dipivoxil in treating lamivudine-resistant HBV infections.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for critical

evaluation and replication of the findings.

Clinical Trial Methodology for Adefovir in Lamivudine-
Resistant HBV
1. Patient Population:

Adult patients with chronic hepatitis B and documented evidence of lamivudine resistance,

defined by either genotypic analysis showing the rtM204V/I mutation or a virological

breakthrough (an increase in serum HBV DNA of ≥1 log10 copies/mL from nadir) while on

lamivudine therapy.

Serum HBV DNA levels ≥6 log10 copies/mL.

Elevated serum alanine aminotransferase (ALT) levels (≥1.2 times the upper limit of normal).

2. Treatment Regimens:

Patients were randomized to receive one of the following treatments daily for at least 48

weeks:

Adefovir Dipivoxil 10 mg monotherapy.

Adefovir Dipivoxil 10 mg in combination with Lamivudine 100 mg.

Continued Lamivudine 100 mg monotherapy (control group).
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3. Virological and Biochemical Monitoring:

Serum HBV DNA levels were quantified at baseline and at regular intervals (e.g., weeks 4,

12, 24, 36, and 48) using a sensitive real-time polymerase chain reaction (PCR) assay.

Serum ALT levels were monitored at the same time points to assess biochemical response.

HBeAg/anti-HBe serology was performed at baseline and at the end of the study.

In Vitro Antiviral Susceptibility Assay
1. Cell Lines and Viruses:

Human hepatoma cell lines, such as HepG2, that are capable of supporting HBV replication

were used.

Stable cell lines expressing wild-type or lamivudine-resistant HBV (containing rtM204V or

rtL180M/M204V mutations) were generated by transfection with plasmids containing the

respective HBV genomes.

2. Drug Susceptibility Testing:

Cells were seeded in multi-well plates and treated with serial dilutions of Adefovir Dipivoxil
or lamivudine.

After a defined incubation period (e.g., 6-8 days), the cell culture supernatant was collected.

The amount of extracellular HBV DNA was quantified by real-time PCR.

3. Data Analysis:

The 50% inhibitory concentration (IC50) was calculated as the drug concentration that

reduced the amount of extracellular HBV DNA by 50% compared to untreated controls.

Genotypic Resistance Testing
1. HBV DNA Extraction:

Viral DNA was extracted from patient serum samples using a commercial DNA extraction kit.
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2. PCR Amplification:

The HBV polymerase gene, specifically the reverse transcriptase domain, was amplified by

PCR using specific primers.

3. DNA Sequencing:

The amplified PCR product was purified and sequenced using Sanger sequencing or next-

generation sequencing methods.

4. Mutation Analysis:

The obtained nucleotide sequences were compared to a wild-type HBV reference sequence

to identify amino acid substitutions associated with drug resistance, such as rtM204V/I.

Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the HBV

replication cycle and a typical experimental workflow for assessing antiviral efficacy.
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Caption: HBV replication cycle and points of inhibition by antiviral drugs.
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Caption: Experimental workflow for assessing antiviral efficacy.

To cite this document: BenchChem. [Adefovir Dipivoxil Demonstrates Efficacy Against
Lamivudine-Resistant Hepatitis B Virus]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b549357#validating-adefovir-dipivoxil-s-activity-
against-lamivudine-resistant-hbv-strains]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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